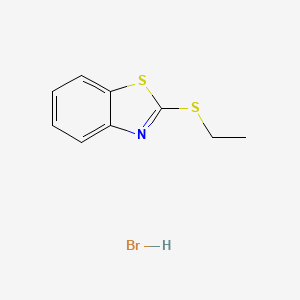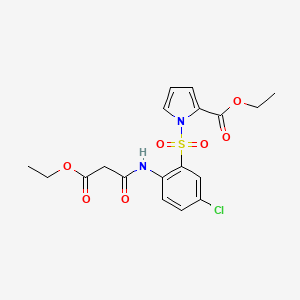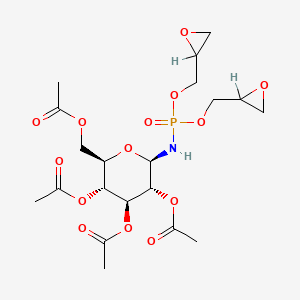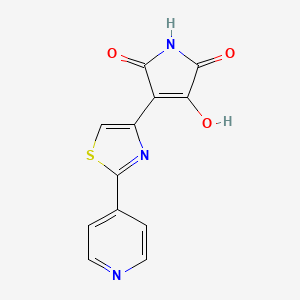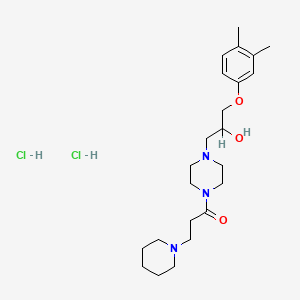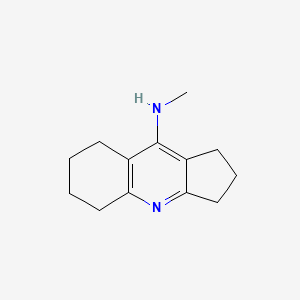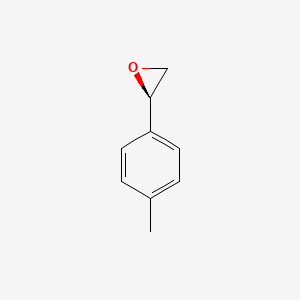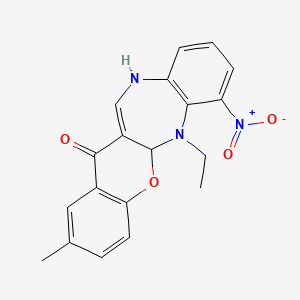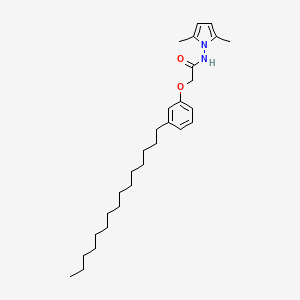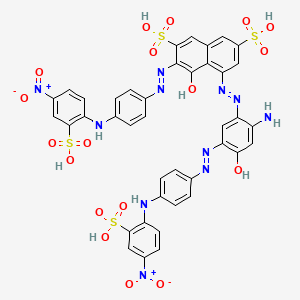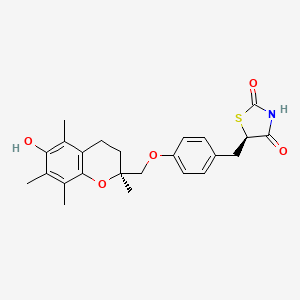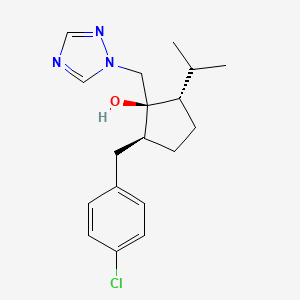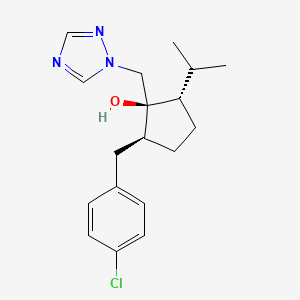
Ipconazole, (1R,2S,5S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic fungicide, meaning it is absorbed by plants and provides internal protection against a wide range of fungal pathogens. The compound is known for its effectiveness in controlling diseases in cereals, soybeans, and other crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ipconazole, ct- is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the triazole intermediate with a chlorobenzyl halide under basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the ipconazole structure.
Industrial Production Methods
Industrial production of ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the triazole and chlorobenzyl intermediates are synthesized.
Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ipconazole, ct- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ipconazole.
Scientific Research Applications
Ipconazole, ct- has several scientific research applications:
Agriculture: It is widely used as a fungicide to protect crops from fungal diseases.
Biology: Studies have shown that ipconazole can affect cellular processes in fungi, making it a useful tool for studying fungal biology.
Medicine: Research is ongoing to explore the potential use of ipconazole in treating fungal infections in humans.
Industry: The compound is used in the formulation of various agricultural products and seed treatments.
Mechanism of Action
Ipconazole, ct- exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparison with Similar Compounds
Ipconazole, ct- is structurally similar to other triazole fungicides, such as:
- Tebuconazole
- Propiconazole
- Flutriafol
Uniqueness
Ipconazole, ct- is unique in its high efficacy and broad-spectrum activity against a wide range of fungal pathogens. It also has a favorable environmental profile, with low toxicity to non-target organisms.
Properties
CAS No. |
115937-89-8 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI Key |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


